molecular formula C8H11Cl2N3 B6249123 3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 2411310-51-3

3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No. B6249123
CAS RN: 2411310-51-3
M. Wt: 220.1
InChI Key:
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Description

“3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues has been a topic of interest in recent years due to their potential applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of “3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride” is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C8H9N3.2ClH/c1-6-4-10-8-3-2-7 (9)5-11 (6)8;;/h2-5H,9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride” include a molecular weight of 220.1 . The compound is a powder and is stored at room temperature .

Safety and Hazards

The safety information for “3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area . This suggests that “3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride” and similar compounds may have promising future applications in drug discovery research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride involves the reaction of 3-methylimidazo[1,2-a]pyridine with ammonia and hydrogen gas in the presence of a palladium catalyst to form 3-methylimidazo[1,2-a]pyridin-7-amine. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-methylimidazo[1,2-a]pyridine", "ammonia", "hydrogen gas", "palladium catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylimidazo[1,2-a]pyridine is reacted with ammonia and hydrogen gas in the presence of a palladium catalyst to form 3-methylimidazo[1,2-a]pyridin-7-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 3-methylimidazo[1,2-a]pyridin-7-amine." ] }

CAS RN

2411310-51-3

Product Name

3-methylimidazo[1,2-a]pyridin-7-amine dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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